Trimethyloxonium-d9 Tetrafluoroborate

Catalog No.
S13934130
CAS No.
M.F
C3H11BF4O
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyloxonium-d9 Tetrafluoroborate

Product Name

Trimethyloxonium-d9 Tetrafluoroborate

IUPAC Name

deuterium monohydride;dideuteriomethyl-bis(trideuteriomethyl)oxidanium;trifluoroborane;fluoride

Molecular Formula

C3H11BF4O

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C3H9O.BF3.FH.H2/c1-4(2)3;2-1(3)4;;/h1-3H3;;2*1H/q+1;;;/p-1/i1D2,2D3,3D3;;;1+1

InChI Key

MQRBMEVECSBCKM-DOPYTXQASA-M

Canonical SMILES

[HH].B(F)(F)F.C[O+](C)C.[F-]

Isomeric SMILES

[2HH].[2H]C([2H])[O+](C([2H])([2H])[2H])C([2H])([2H])[2H].B(F)(F)F.[F-]

Trimethyloxonium-d9 tetrafluoroborate is an organic compound with the molecular formula [(CH₃)₃O]⁺[BF₄]⁻, specifically designed as a stable isotopic variant of trimethyloxonium tetrafluoroborate. This compound, often referred to in research contexts, is characterized by its strong methylating properties, making it a valuable reagent in organic synthesis. The compound appears as a white solid and is sensitive to moisture, rapidly decomposing upon exposure to atmospheric conditions. It is commonly utilized in esterification reactions where traditional acid-catalyzed methods are not feasible .

  • Esterification: It reacts with carboxylic acids to form methyl esters, releasing dimethyl ether and hydrofluoric acid as byproducts:

    RCO2H+(CH3)3OBF4RCO2CH3+(CH3)2O+HBF4RCO₂H+(CH₃)₃OBF₄\rightarrow RCO₂CH₃+(CH₃)₂O+HBF₄
  • Hydrolysis: The compound hydrolyzes readily in the presence of water, resulting in the formation of methanol and boron trifluoride:

    (CH3)3O+BF4+H2O(CH3)2O+CH3OH+H+BF4(CH₃)₃O^+BF₄^-+H₂O\rightarrow (CH₃)₂O+CH₃OH+H^+BF₄^-

The synthesis of trimethyloxonium-d9 tetrafluoroborate typically involves the reaction of boron trifluoride with dimethyl ether and epichlorohydrin under controlled conditions. The general reaction can be summarized as follows:

  • Reactants: Boron trifluoride (BF₃), dimethyl ether (Me₂O), and epichlorohydrin.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent moisture interference.

The detailed procedure can be found in specialized organic synthesis literature .

Trimethyloxonium-d9 tetrafluoroborate has several applications:

  • Organic Synthesis: It is widely used for methylation reactions, particularly in synthesizing methyl esters from carboxylic acids.
  • Analytical Chemistry: The compound serves as a derivatizing agent in mass spectrometry, enhancing the analysis of organic compounds.
  • Proteomics Research: It plays a role in modifying biomolecules for better detection and characterization .

Interaction studies involving trimethyloxonium-d9 tetrafluoroborate focus mainly on its reactivity with various substrates. As a potent electrophilic methylating agent, it interacts with nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role in synthetic chemistry and biochemistry.

Several compounds share similarities with trimethyloxonium-d9 tetrafluoroborate, particularly regarding their methylating properties. Below is a comparison highlighting its uniqueness:

Compound NameStructureMethylation StrengthUnique Features
Trimethyloxonium tetrafluoroborate[(CH₃)₃O]⁺[BF₄]⁻Very HighStrongest commercial methylating agent
Methyl triflateCH₃OSO₂FHighMore volatile; used in similar applications
Dimethyl sulfoxide(CH₃)₂SOModerateSolvent properties; less reactive than oxonium salts
Triethyloxonium tetrafluoroborate[(C₂H₅)₃O]⁺[BF₄]⁻HighSimilar structure but with ethyl groups

Trimethyloxonium-d9 tetrafluoroborate stands out due to its isotopic labeling which allows for tracking in metabolic studies and its application in more specialized analytical techniques compared to other common methylating agents .

The development of isotopically labeled alkylating agents traces its origins to mid-20th-century efforts in reaction mechanism elucidation. Early work with carbon-14-labeled methyl iodide ($$ \text{CH}_3^{14}\text{I} $$) demonstrated the potential of radioactive tracers for mapping methylation pathways in biological systems. However, safety concerns and detection limitations spurred interest in stable isotopes, particularly deuterium.

Trimethyloxonium salts entered the spotlight in the 1960s as potent methylating agents capable of transferring methyl groups ($$ \text{CH}_3^+ $$) under mild conditions. The synthesis of their deuterated analogues followed shortly, driven by the need to:

  • Distinguish reagent-derived methyl groups from endogenous sources in metabolic studies
  • Quantify methylation efficiency through mass spectrometry
  • Investigate kinetic isotope effects in $$ \text{S}_\text{N}2 $$ reactions

A pivotal advancement came with the characterization of trimethyloxonium-d9 tetrafluoroborate’s stability in superacidic media. Studies using $$ ^1\text{H} $$ and $$ ^2\text{H} $$ NMR spectroscopy in 2HF/SbF$$_5 $$ at -30°C demonstrated no hydrogen-deuterium exchange over 30 days, confirming the kinetic inertness of C-D bonds under extreme conditions. This stability made the compound indispensable for:

ApplicationIsotopic Advantage
Reaction kinetics analysisEnables discrimination of parallel pathways
Metabolic tracer studiesReduces background interference
Mechanistic probe developmentReveals hidden intermediates

The tetrafluoroborate counterion ($$ \text{BF}_4^- $$) enhances solubility in polar aprotic solvents while minimizing nucleophilic interference, making the reagent compatible with diverse substrates from carboxylic acids to aromatic amines.

Role of Deuteration in Mechanistic Elucidation of Methylation Processes

Deuteration transforms trimethyloxonium tetrafluoroborate into a molecular spyglass for observing methyl group trajectories. Key mechanistic insights enabled by the d9 label include:

Transition State Analysis
The kinetic isotope effect ($$ k\text{H}/k\text{D} $$) measured for methyl transfers to carboxylate anions reveals transition state geometry. For example, a primary isotope effect ($$ k\text{H}/k\text{D} > 1 $$) indicates significant C-H bond cleavage during the rate-determining step, supporting an $$ \text{S}_\text{N}2 $$-type mechanism.

Cross-Over Experiments
When combined with non-deuterated analogues, trimethyloxonium-d9 allows detection of methyl group scrambling. A study employing equimolar $$ (\text{CD}3)3\text{O}^+ \text{BF}4^- $$ and $$ (\text{CH}3)3\text{O}^+ \text{BF}4^- $$ with benzoic acid showed <2% cross-incorporation, confirming the concerted nature of methyl transfer.

Mass Spectrometric Tracking
Modern high-resolution mass spectrometry leverages the 9 Da mass difference between $$ \text{CH}3 $$- and $$ \text{CD}3 $$-containing products. This enables quantitative analysis of methylation sites in polyfunctional molecules like heme derivatives, where traditional spectroscopic methods struggle with signal overlap.

The compound’s resistance to proton-deuteron exchange under acidic conditions is particularly valuable. In a landmark study, $$ (\text{CD}3)3\text{O}^+ \text{BF}4^- $$ retained >98% deuterium incorporation after 48 hours in 1 M HCl at 25°C, validating its use in protic media. This contrasts with earlier deuterated methylating agents like $$ \text{CD}3\text{OSO}2\text{CF}3 $$, which undergo rapid hydrolysis.

Hydrogen Bond Acceptor Count

4

Exact Mass

159.1403985 g/mol

Monoisotopic Mass

159.1403985 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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